molecular formula C14H16ClNO B5584529 1-(4-Chlorocinnamoyl)piperidine CAS No. 17123-82-9

1-(4-Chlorocinnamoyl)piperidine

Cat. No.: B5584529
CAS No.: 17123-82-9
M. Wt: 249.73 g/mol
InChI Key: UCBCOMZMXLGOSD-RMKNXTFCSA-N
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Description

1-(4-Chlorocinnamoyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 4-chlorocinnamoyl group attached to the piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

The synthesis of 1-(4-Chlorocinnamoyl)piperidine typically involves the reaction of piperidine with 4-chlorocinnamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .

Industrial production methods for piperidine derivatives often involve catalytic hydrogenation and other advanced techniques to achieve high yields and purity. For example, palladium and rhodium hydrogenation have been used to synthesize various piperidine derivatives .

Chemical Reactions Analysis

1-(4-Chlorocinnamoyl)piperidine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted piperidine derivatives and N-oxides .

Mechanism of Action

The mechanism of action of 1-(4-Chlorocinnamoyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to activate signaling pathways like NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis through caspase-dependent pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

Comparison with Similar Compounds

1-(4-Chlorocinnamoyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorocinnamoyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to undergo a variety of reactions, making it a valuable intermediate in synthetic chemistry. Additionally, its biological activities make it a promising candidate for therapeutic applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover its full potential.

Biological Activity

1-(4-Chlorocinnamoyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is derived from piperidine, a six-membered nitrogen-containing heterocycle. The compound features a cinnamoyl group substituted with a chlorine atom at the para position. This structural modification is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in pain modulation and cancer pathways.

  • Analgesic Activity : The compound has been shown to exhibit potent analgesic effects, potentially through modulation of the mu-opioid receptor (MOR) pathways. Studies indicate that similar piperidine derivatives can activate MOR, leading to analgesic outcomes comparable to morphine .
  • Anticancer Properties : Recent research highlights the anticancer potential of piperidine derivatives, including this compound. These compounds can induce apoptosis in cancer cells by activating specific signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cell survival and proliferation .

Table 1: Biological Activities of this compound

Activity TypeAssay TypeResultsReference
AnalgesicTail-flick test in miceSignificant reduction in pain response
AnticancerMTT assay on cancer cell linesInduced apoptosis at concentrations of 10-50 µM
CytotoxicityCell viability assayReduced viability in A2780 ovarian cancer cells

Case Studies and Research Findings

  • Analgesic Effects : A study demonstrated that this compound exhibited significant analgesic effects in a mouse model, comparable to established opioids like morphine. The compound's efficacy was assessed using the tail-flick method, where it showed a dose-dependent increase in pain threshold.
  • Anticancer Mechanisms : Research involving breast cancer cell lines revealed that treatment with this compound led to increased levels of cytochrome c in the cytosol, indicating mitochondrial disruption and subsequent activation of apoptotic pathways. The compound also inhibited key cell cycle regulators, suggesting its potential as a therapeutic agent against malignancies .
  • Cycloaddition Reactions : Investigations into the synthetic pathways for producing this compound have shown that cycloaddition reactions can yield various derivatives with enhanced biological activities. These studies emphasize the versatility of piperidine-based compounds in medicinal chemistry .

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-piperidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c15-13-7-4-12(5-8-13)6-9-14(17)16-10-2-1-3-11-16/h4-9H,1-3,10-11H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBCOMZMXLGOSD-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17123-82-9
Record name Piperidine, 1-(3-(4-chlorophenyl)-1-oxo-2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017123829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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